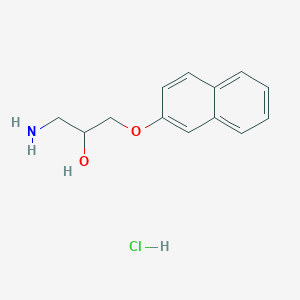

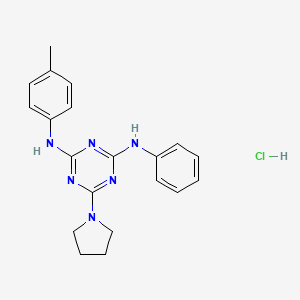

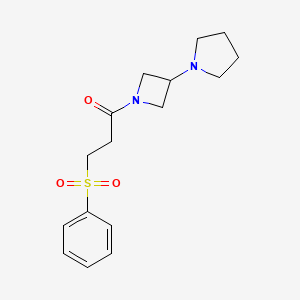

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPB is a member of the benzamide family and has been shown to have a high affinity for certain receptors in the brain.

Scientific Research Applications

Dystonia and Metoclopramide

Metoclopramide, a benzamide derivative, is commonly used for its antiemetic and prokinetic properties. Research has highlighted the need for caution when using drugs containing metoclopramide, especially in children, due to the potential for adverse reactions such as dystonia. This underscores the importance of monitoring and understanding the effects of benzamide derivatives, including N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, in various therapeutic contexts (López et al., 2014).

Melanoma Imaging

A study on the scintigraphic detection of melanoma metastases used a radiolabeled benzamide, showcasing its potential in medical imaging. This application is particularly relevant for N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, as the study provides a theoretical basis for the use of benzamide derivatives in melanoma imaging due to the ectodermic origin of melanocytes (Maffioli et al., 1994).

Breast Cancer Imaging

Another study investigated the use of a new iodobenzamide in visualizing primary breast tumors, highlighting the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells. This suggests a potential avenue for N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide in cancer diagnostics and therapy (Caveliers et al., 2002).

Orexin Receptor Antagonism

The compound SB-649868, with a similar structural motif, was investigated for its potential as an orexin 1 and 2 receptor antagonist in the treatment of insomnia. The study on its disposition and metabolism in humans provides insight into how N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide might be metabolized and its therapeutic potential explored (Renzulli et al., 2011).

Insect Repellent Activity

Research into the repellent efficacy of various compounds, including piperidine derivatives against mosquito species, provides a framework for investigating the potential use of N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide in similar applications, such as developing new insect repellents (Debboun et al., 2000).

properties

IUPAC Name |

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-30-23-12-14-28(15-13-23)22-9-6-18(7-10-22)26(29)27-21-8-11-25-20(17-21)16-19-4-2-3-5-24(19)25/h2-11,17,23H,12-16H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGSKCCDUXJKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2376912.png)

![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)

![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)